(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
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Overview
Description
(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and acrylate
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is known that the compound can react with phosphorus reagents to synthesize novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine and 1,2-azaphospholes bearing a chromone ring .
Biochemical Pathways
The compound is involved in the synthesis of functionalized phosphorus heterocycles such as 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine and 1,2-azaphosphole bearing a chromone ring . These heterocycles have been found to display interesting pharmacological and medicinal activities .
Result of Action
The synthesized phosphorus heterocycles have shown potential as antimicrobial, antioxidant, anti-inflammatory agents, and promising anticancer therapeutic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the phenoxy group and the acrylate moiety. The final step often involves the formation of the cyano group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and acrylate esters. Examples include:
- (E)-methyl 2-cyano-3-(4-oxo-2-phenyl-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
- (E)-ethyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
Uniqueness
What sets (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c1-25-19(24)13(12-20)11-15-17(26-14-7-3-2-4-8-14)21-16-9-5-6-10-22(16)18(15)23/h2-11H,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJHPEBJSZLGEP-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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